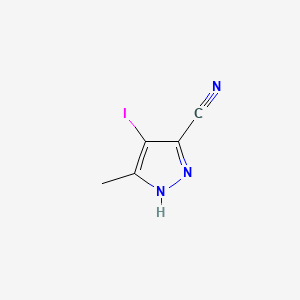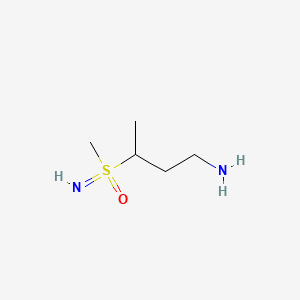
(4R)-4-amino-2,2-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-amino-2,2-dimethylpentan-1-ol, also known as 4-Amino-2,2-dimethylpentanol, is a chiral secondary amine with a variety of applications in the fields of biochemistry, pharmacology and medicinal chemistry. It is an important building block for the synthesis of a range of pharmaceuticals and biochemicals. In addition, 4-Amino-2,2-dimethylpentanol is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers.
Applications De Recherche Scientifique
(4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a range of pharmaceuticals and biochemicals, including hormones, neurotransmitters and antibiotics. It is also used as a catalyst in the synthesis of polymers, as well as in the preparation of chiral compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol is used in the synthesis of optically active compounds, such as enantiomerically pure drugs.
Mécanisme D'action
The mechanism of action of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol is not well understood. However, it is believed to act as a chiral reagent, which can be used to catalyze the synthesis of optically active compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has been shown to catalyze the formation of amides, esters and other derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol are not well understood. However, it is believed to act as a chiral reagent, which can be used to catalyze the synthesis of optically active compounds. In addition, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol has been shown to catalyze the formation of amides, esters and other derivatives.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol in laboratory experiments are its low cost, high purity, and the availability of a wide range of derivatives. The main limitation of this compound is that it is not very stable and can easily decompose in the presence of light or heat.
Orientations Futures
In the future, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol may be used in the development of new pharmaceuticals and biochemicals. In addition, further research into its mechanism of action and biochemical and physiological effects may lead to new applications in the field of medicine. Additionally, further research may lead to the development of new methods for the synthesis of optically active compounds. Finally, (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol may be used in the development of new catalysts for the synthesis of polymers.
Méthodes De Synthèse
The synthesis of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol can be achieved via several different methods. The most commonly used method is the reductive amination of 2,2-dimethylpentanal with ammonia, using a reducing agent such as sodium borohydride. This method yields a mixture of the two enantiomers of (4R)-4-amino-2,2-dimethylpentan-1-oldimethylpentanol, which can be separated by chromatographic methods.
Propriétés
IUPAC Name |
(4R)-4-amino-2,2-dimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(8)4-7(2,3)5-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXNVIHMWCHEB-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)(C)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-amino-2,2-dimethylpentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)



![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)

![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoic acid](/img/structure/B6605372.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)


![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)
